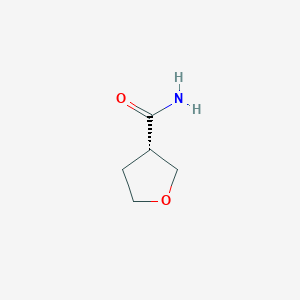

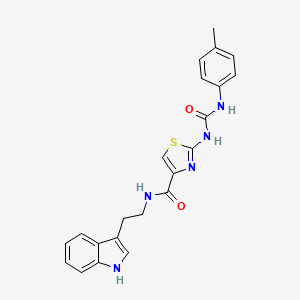

![molecular formula C10H16O B2597194 (1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol CAS No. 10271-46-2](/img/structure/B2597194.png)

(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol, also known as (+)-trans-Dehydroandrographolide, is a natural product isolated from the plant Andrographis paniculata. It has been widely studied for its potential therapeutic applications due to its various biological activities.

Applications De Recherche Scientifique

Transition-State Mimicry in Enzyme Catalysis

Research has shown that compounds with a tricyclic structure, such as 1-Azatricyclo[3.3.1.1(3,7)]decan-2-one, are of interest as transition-state mimics for enzyme-catalyzed cis-trans rotamer interconversion, which is crucial in peptide and protein folding and function. The stabilization of the high-energy amide group in these systems is influenced by their methyl group substitution pattern, highlighting the potential of such compounds in studying and influencing biochemical pathways (Komarov et al., 2015).

Polyene Synthesis and Analysis

Tricyclic compounds also serve as intermediates in the synthesis of polyenes, as demonstrated by the controlled ring-opening of 7,8-Bis(trifluoromethyl)tricyclo(4.2.2.0^2,5)deca-3,7,9-triene (TCDT) leading to oligomers with up to 15 double bonds. These oligomers are analyzed for their stability and thermal behavior, offering insights into the synthesis and properties of complex molecular structures (Knoll & Schrock, 1989).

Organometallic Complexes

The interaction of tricyclic structures with metal complexes is another area of interest. For instance, the reaction of bicyclo[6.2.0]deca-2,4,6-triene with diiron nonacarbonyl leads to products with distinct organometallic frameworks, contributing to the understanding of metal-organic interactions and their potential applications in catalysis and material science (Cotton, Frenz, & Troup, 1973).

Mass Spectrometry in Structural Elucidation

The use of mass spectrometry to distinguish between different regioisomers of tricyclic compounds highlights the role of analytical techniques in the detailed characterization of complex molecules, which is essential for the development of new materials and drugs (Audenhove, Keukeleire, & Vandewalle, 2010).

Propriétés

IUPAC Name |

(1R,2R,3R,6S,7S)-tricyclo[5.2.1.02,6]decan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2/t6-,7+,8-,9+,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBGUXADVFUERT-SQXHDICFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(CC3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1[C@H]3[C@@H]2[C@@H](CC3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Dimethylamino-ethyl)-[1,4]diazepan-5-one dioxalate](/img/structure/B2597115.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2597116.png)

![N-(2,4-dimethylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2597121.png)

![N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![1-(2-Methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B2597124.png)

![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2597127.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2597134.png)